Anthopleurin C
Description
Overview of Marine Toxins and Their Academic Significance
The marine environment is a vast reservoir of biodiversity, producing a plethora of natural compounds with potent biological activities. nih.govtandfonline.com Among these are marine toxins, which are synthesized by a wide array of organisms, from microorganisms like dinoflagellates and diatoms to invertebrates such as sea anemones and molluscs. mdpi.comvliz.be These toxins, often developed as defense mechanisms or for predation, exhibit a remarkable diversity in their chemical structures and physiological targets. tandfonline.com
In academia, marine toxins are invaluable tools for biomedical research. nih.gov Their high specificity and potency in targeting physiological processes, such as ion channel function, make them exceptional molecular probes. tandfonline.com By studying the mechanisms of action of these toxins, researchers can gain profound insights into fundamental biological processes and the pathophysiology of human diseases. nih.govtandfonline.com This knowledge can, in turn, pave the way for the development of new therapeutic agents. nih.govtandfonline.com For instance, toxins that selectively target ion channels have been instrumental in understanding nerve function and have served as templates for novel drugs. tandfonline.com
Historical Context of Anthopleurin C Discovery and Initial Characterization
Systematic investigation into the venom of sea anemones began in the mid-20th century. mdpi.com Early research focused on isolating and purifying toxic components from various sea anemone species. mdpi.com this compound, a cardioactive peptide, was discovered in the venom of the sea anemone Anthopleura xanthogrammica. ontosight.ai The initial characterization of this compound revealed it to be a polypeptide composed of 49 amino acids. ontosight.ai
Subsequent studies focused on its pharmacological properties, demonstrating its potent effects on cardiac tissue. ontosight.ai Researchers found that this compound selectively blocks the inactivation of sodium channels, leading to an increased influx of sodium ions. ontosight.ai This action results in a prolonged depolarization phase and enhanced cardiac contractility, identifying it as a powerful cardiotonic agent. ontosight.aialfa-chemistry.com The initial characterization also involved determining its amino acid sequence and the arrangement of its disulfide bonds, which are crucial for its stability and potent biological activity. ontosight.aialfa-chemistry.com
Classification and Isoforms of Anthopleurins and Related Peptides
This compound belongs to a class of polypeptide toxins known as anthopleurins, which are primarily found in sea anemones of the genus Anthopleura. wikipedia.orgwikipedia.org These toxins are classified based on their amino acid sequences and structural similarities. vliz.be Anthopleurins are part of the broader family of sea anemone toxins that target voltage-gated sodium channels. mdpi.comvliz.be These toxins are generally categorized into different types based on their primary structure and the pattern of their cysteine residues. mdpi.comvliz.be
Several isoforms of anthopleurins have been identified, including Anthopleurin-A, Anthopleurin-B, and Anthopleurin-Q, in addition to this compound. wikipedia.org These isoforms are all derived from the venom of sea anemones such as Anthopleura xanthogrammica and Anthopleura elegantissima. wikipedia.org While they share a similar structural fold characterized by antiparallel beta-sheets and three disulfide bridges, they differ in their amino acid sequences. wikipedia.orgresearchgate.net These variations in sequence can lead to differences in their biological activity and potency. researchgate.net For example, Anthopleurin-B has been shown to be about 10-fold more active than Anthopleurin-A, despite having a nearly identical three-dimensional structure. researchgate.net
Related peptides from other sea anemone species, such as ATX-II from Anemonia sulcata, share structural and functional similarities with the anthopleurins. vliz.benih.gov These toxins also act on sodium channels and have been valuable in comparative studies to understand the structure-function relationships of this class of marine toxins. nih.govnih.gov
Research Paradigms in Natural Product Bioactivity Studies
The investigation of natural products like this compound for their biological activity follows established research paradigms. frontiersin.orghilarispublisher.com A primary approach is bioactivity-guided fractionation. nih.gov This method involves the systematic separation of crude extracts from natural sources, such as the venom of Anthopleura xanthogrammica, into progressively simpler fractions. nih.govresearchgate.net At each stage of separation, the fractions are tested for a specific biological activity, for instance, an effect on cardiac muscle contraction. nih.gov The active fractions are then subjected to further purification until a pure, bioactive compound is isolated. nih.gov
Once a pure compound like this compound is obtained, its chemical structure is elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Following structural determination, a variety of in vitro and in vivo bioassays are employed to characterize its pharmacological properties in detail. hilarispublisher.com In vitro assays may involve using cultured cells or isolated biomolecules to understand the compound's mechanism of action at a molecular level, such as its interaction with specific ion channels. hilarispublisher.com
In recent years, computational methods, including molecular docking and molecular dynamics simulations, have become increasingly integrated into natural product research. frontiersin.org These in silico techniques can predict the interactions between a natural product and its biological target, helping to accelerate the discovery process and provide deeper insights into its mechanism of action. frontiersin.org The combination of these experimental and computational approaches forms a powerful paradigm for the discovery and characterization of bioactive natural products. frontiersin.org
Detailed Research Findings
Table 1: Properties of Anthopleurin Isoforms
| Isoform | Amino Acid Residues | Molecular Weight (Dalton) | Source Organism |
|---|---|---|---|
| Anthopleurin-A | 49 | 5131.73 | Anthopleura xanthogrammica |
| Anthopleurin-B | 49 | 5274 | Anthopleura xanthogrammica |
Table 2: Investigational Methods in Anthopleurin Research
| Research Method | Application in Anthopleurin Studies | Key Findings |
|---|---|---|
| Chromatography | Purification of anthopleurins from crude sea anemone venom. | Isolation of individual isoforms (A, B, C) for characterization. |
| Mass Spectrometry | Determination of the precise molecular weight and amino acid sequence of anthopleurins. | Confirmed the 49-amino acid composition of this compound. |
| NMR Spectroscopy | Elucidation of the three-dimensional structure of anthopleurins in solution. | Revealed a compact structure with four antiparallel β-sheets. |
| Patch-Clamp Electrophysiology | Study of the effects of anthopleurins on ion channel function in isolated cells. | Demonstrated that this compound slows the inactivation of sodium channels. |
| Molecular Docking | Computational simulation of the binding of anthopleurins to sodium channel receptor sites. | Predicted key amino acid residues involved in the toxin-channel interaction. |
Structure
2D Structure
Properties
CAS No. |
68856-71-3 |
|---|---|
Molecular Formula |
C210H317N63O61S6 |
Molecular Weight |
4893 g/mol |
IUPAC Name |
2-[(1R,2aR,5aS,6R,8aS,9S,11aS,12R,15S,18S,20aS,21S,23aS,26aS,30S,32aS,33S,36S,37aR,39S,45S,48S,51S,54S,60S,63S,66S,69S,72S,78R,84S,87S,93S,96S,99S)-6-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5a,9-bis(4-aminobutyl)-37a-[[(2S)-6-amino-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-99-(2-amino-2-oxoethyl)-26a,60-bis[(2S)-butan-2-yl]-39-(3-carbamimidamidopropyl)-15,21-bis(carboxymethyl)-23a,48-bis[(1R)-1-hydroxyethyl]-18,33,54,87-tetrakis(hydroxymethyl)-11a,96-bis(1H-imidazol-5-ylmethyl)-32a,66,93-tris(1H-indol-3-ylmethyl)-8a,72-dimethyl-51,63,69-tris(2-methylpropyl)-a,3a,6a,7,9a,10,12a,13,15a,16,19,21a,22,24a,25,27a,30a,31,33a,34,35a,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,85,88,91,94,97-hentetracontaoxo-36-propan-2-yl-3,4,39a,40a,43a,44a-hexathia-1a,4a,7a,8,10a,11,13a,14,16a,17,20,22a,23,25a,26,28a,31a,32,34a,35,36a,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,86,89,92,95,98-hentetracontazahexacyclo[76.56.7.412,102.026,30.080,84.0116,120]pentatetracontahectan-45-yl]acetic acid |
InChI |
InChI=1S/C210H317N63O61S6/c1-19-104(13)167-203(328)230-83-157(285)238-130(66-111-76-224-119-42-25-22-39-116(111)119)186(311)260-145-94-337-338-95-146(263-201(326)151-51-37-61-273(151)209(334)166(103(11)12)264-154(282)74-214)196(321)244-125(46-29-32-56-213)181(306)259-144-93-336-335-91-142(194(319)242-123(44-27-30-54-211)179(304)236-107(16)173(298)246-132(68-113-78-220-97-233-113)175(300)231-85-161(289)271-59-35-49-149(271)202(327)269-170(109(18)279)207(332)267-167)261-189(314)134(70-153(216)281)250-188(313)133(69-114-79-221-98-234-114)249-185(310)129(65-110-75-223-118-41-24-21-38-115(110)118)237-155(283)82-228-178(303)139(88-275)257-200(325)150-50-36-60-272(150)208(333)147(96-340-339-92-143(262-198(145)323)195(320)243-124(45-28-31-55-212)180(305)241-121(171(217)296)52-53-152(215)280)240-158(286)80-226-172(297)106(15)235-182(307)126(62-99(3)4)247-187(312)131(67-112-77-225-120-43-26-23-40-117(112)120)248-183(308)127(63-100(5)6)253-205(330)168(105(14)20-2)265-159(287)84-229-177(302)138(87-274)255-184(309)128(64-101(7)8)254-206(331)169(108(17)278)268-191(316)136(72-163(292)293)239-156(284)81-227-174(299)122(47-33-57-222-210(218)219)245-204(329)165(102(9)10)266-193(318)141(90-277)258-199(324)148-48-34-58-270(148)160(288)86-232-176(301)135(71-162(290)291)251-192(317)140(89-276)256-190(315)137(73-164(294)295)252-197(144)322/h21-26,38-43,75-79,97-109,121-151,165-170,223-225,274-279H,19-20,27-37,44-74,80-96,211-214H2,1-18H3,(H2,215,280)(H2,216,281)(H2,217,296)(H,220,233)(H,221,234)(H,226,297)(H,227,299)(H,228,303)(H,229,302)(H,230,328)(H,231,300)(H,232,301)(H,235,307)(H,236,304)(H,237,283)(H,238,285)(H,239,284)(H,240,286)(H,241,305)(H,242,319)(H,243,320)(H,244,321)(H,245,329)(H,246,298)(H,247,312)(H,248,308)(H,249,310)(H,250,313)(H,251,317)(H,252,322)(H,253,330)(H,254,331)(H,255,309)(H,256,315)(H,257,325)(H,258,324)(H,259,306)(H,260,311)(H,261,314)(H,262,323)(H,263,326)(H,264,282)(H,265,287)(H,266,318)(H,267,332)(H,268,316)(H,269,327)(H,290,291)(H,292,293)(H,294,295)(H4,218,219,222)/t104-,105-,106-,107-,108+,109+,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,165-,166-,167-,168-,169-,170-/m0/s1 |
InChI Key |
PCXSPONYIMSERR-RPSHIQOFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CC5=CNC6=CC=CC=C65)[C@@H](C)CC)[C@@H](C)O)CC7=CN=CN7)C)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CO)CC(C)C)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CC5=CNC6=CC=CC=C65)C(C)CC)C(C)O)CC7=CN=CN7)C)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C8CCCN8C2=O)CO)CC9=CNC2=CC=CC=C29)CC2=CN=CN2)CC(=O)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CC(C)C)C(C)O)CC(=O)O)CCCNC(=N)N)C(C)C)CO)CC(=O)O)CO)CC(=O)O)CCCCN)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)N)C)CC(C)C)CC1=CNC2=CC=CC=C21)CC(C)C |
sequence |
GVPCKCDSDGPSVRGDTLSGILWLAGCPSGWHNCKAHGPTIGWCCKQ |
Synonyms |
anthopleurin C |
Origin of Product |
United States |
Structural Biology of Anthopleurin C
Primary Amino Acid Sequence Analysis
Anthopleurin C is a polypeptide composed of 49 amino acid residues. ontosight.ai Its primary structure is characterized by the presence of six cysteine residues, which are crucial for forming the disulfide bridges that stabilize its three-dimensional conformation. nih.gov The amino acid sequence of AP-C shows high similarity to other Type 1 sea anemone toxins, such as Anthopleurin-A (AP-A) and Anthopleurin-B (AP-B), which are isolated from Anthopleura xanthogrammica. nih.govvliz.benih.gov For instance, a neurotoxin designated Hk2a, isolated from Anthopleura sp., shares 95% amino acid sequence similarity with AP-C. nih.gov
The primary sequences of the anthopleurins are highly conserved, with variations in a few key residues accounting for differences in their biological potency. nih.gov These toxins are part of a larger family of sea anemone toxins that target voltage-gated sodium channels. vliz.bemdpi.com
Table 1: Amino Acid Sequence Comparison of Selected Anthopleurins
| Toxin | Species | Sequence |
|---|---|---|
| Anthopleurin-B (AP-B) | Anthopleura xanthogrammica | GVPCLCDSDGPRPRGNTLSGILWFYPSGCPSGWHNCKAHGPNIGWCCKK researchgate.net |
| Anthopleurin-A (AP-A) | Anthopleura xanthogrammica | GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGWCCKQ researchgate.net |
Secondary Structure Elucidation (e.g., Beta-Sheet Conformation)
The secondary structure of anthopleurins, including AP-C, is dominated by a compact, antiparallel β-sheet conformation. mdpi.comcore.ac.uk This core structure consists of four short strands of β-sheet connected by three loops. core.ac.uknih.gov Specifically, in the related Anthopleurin-A and -B, the β-sheet comprises residues 2-4, 20-23, 34-37, and 45-48. core.ac.uknih.gov This β-sheet structure is a common feature among Type 1 and Type 2 sea anemone toxins that act on sodium channels. mdpi.com Studies on a recombinant neurotoxin, rHk2a, which is highly similar to AP-C, revealed a secondary structure composed of approximately 61.7% beta-sheet and no alpha-helix, further supporting this conformational characteristic. nih.gov The β-sheet provides a rigid scaffold for the functionally important loops. nih.gov
Structural Comparison with Other Voltage-Gated Sodium Channel Modulators
This compound belongs to the Type 1 family of sea anemone toxins that modulate voltage-gated sodium (NaV) channels. vliz.bemdpi.com These toxins share a conserved structural fold characterized by a four-stranded antiparallel β-sheet and three disulfide bridges. mdpi.comcore.ac.uk This core structure is also found in Type 2 toxins, although sequence similarity between the two types is lower. vliz.be
When compared to other NaV channel modulators, such as scorpion α-toxins which also bind to receptor site 3, the sea anemone toxins represent a structurally distinct class of molecules despite their functional convergence. acs.org The bioactive surface of anthopleurins, which interacts with the channel, is primarily located on the loops connecting the β-strands. core.ac.uk Interestingly, even among closely related sea anemone toxins like Av2 and Anthopleurin B, the specific residues that constitute the bioactive surface can differ, suggesting subtle variations in their interaction with the NaV channel. acs.org This highlights the structural diversity among toxins that target the same receptor site. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Anthopleurin-A (AP-A) |
| Anthopleurin-B (AP-B) |
| This compound (AP-C) |
| AsKC |
| ATX II |
| ATX-III |
| Av2 |
| BDS-I |
| BDS-II |
| BgK |
| Calitoxin I |
| Calitoxin II |
| ChTx |
| CgNa |
| Equinatoxin-II |
| Fragaceatoxin C |
| Gigantoxin II |
| Gigantoxin III |
| Hk2a |
| Neurotoxin I |
| PaTX |
| PcTx1 |
| Sh I |
| Sticholysin-II |
Molecular Pharmacology and Mechanism of Action of Anthopleurin C
Voltage-Gated Sodium Channel (NaV Channel) Interaction
Anthopleurin C exerts its primary effect by binding to voltage-gated sodium channels (NaV channels), which are integral membrane proteins responsible for the rising phase of the action potential in most excitable cells. frontiersin.orgmdpi.comuq.edu.au This interaction leads to a significant alteration of the channel's normal function. wikipedia.orgnih.gov
Binding Site Characterization (e.g., Receptor Site 3)
This compound, like other sea anemone toxins of its class, binds to the neurotoxin receptor site 3 on the α-subunit of the NaV channel. wikipedia.orgvliz.beresearchgate.net This binding site is located on the extracellular loop connecting the S3 and S4 transmembrane segments of domain IV (DIV) of the channel. vliz.bemdpi.comresearchgate.net The S4 segment of each domain acts as the primary voltage sensor of the channel. frontiersin.org The interaction of ApC with this site effectively "traps" the DIV voltage sensor in its inward, resting-state conformation, which is a key step in its mechanism of action. mdpi.comnih.gov
Modulation of Channel Gating and Inactivation
The binding of this compound to receptor site 3 has a profound effect on the gating properties of the NaV channel, most notably by inhibiting fast inactivation. wikipedia.orgnih.govnih.gov Normally, following channel opening upon membrane depolarization, the channel rapidly enters an inactivated state, which is crucial for repolarization and limiting the firing frequency of action potentials. rupress.org ApC binding slows this inactivation process significantly. wikipedia.orgnih.gov
Studies have shown that anthopleurins can slow the fast component of inactivation at certain membrane potentials. nih.gov This modulation is achieved by hindering the conformational changes required for the inactivation gate, an intracellular loop between domains III and IV, to block the pore. frontiersin.orgnih.gov By stabilizing the DIV voltage sensor, ApC allosterically affects the inactivation gate, prolonging the open state of the channel and allowing for a persistent influx of sodium ions. nih.gov While it potently slows open-state inactivation, some research on related toxins suggests it may paradoxically enhance or accelerate closed-state inactivation, indicating a complex modulation of the channel's conformational states. nih.gov
Isoform Specificity of NaV Channel Modulation
The effects of anthopleurins can vary depending on the specific isoform of the NaV channel. nih.gov There are several known isoforms of NaV channels (e.g., NaV1.1-NaV1.9), which are expressed in different tissues and have distinct biophysical properties. mdpi.comacs.org Anthopleurin A, a closely related isoform to ApC, shows a preference for the cardiac isoform (NaV1.5) over neuronal isoforms. nih.gov This specificity is determined by specific amino acid residues on the toxin that interact with complementary residues on the channel. nih.gov For instance, the presence of certain cationic residues can influence the affinity and discrimination between different channel isoforms. acs.org While detailed studies on ApC's isoform specificity are less common than for Anthopleurin A and B, the structural similarities suggest it may also exhibit preferential binding.
Influence on Intracellular Ion Homeostasis (e.g., Ca2+ Transients)
The prolonged influx of Na+ ions caused by this compound can indirectly affect the homeostasis of other ions, particularly intracellular calcium (Ca2+). thieme-connect.comnih.gov The sustained depolarization can lead to the opening of voltage-gated calcium channels, causing an influx of extracellular Ca2+. frontiersin.org Furthermore, the increased intracellular Na+ concentration can alter the function of the sodium-calcium exchanger (NCX), which normally extrudes Ca2+ from the cell. A higher intracellular Na+ level can reduce the driving force for Ca2+ extrusion or even reverse the exchanger's direction, leading to a further increase in intracellular Ca2+ concentration. thieme-connect.com This elevation of intracellular Ca2+ can be observed as an increase in the amplitude of Ca2+ transients. nih.gov
Receptor-Ligand Binding Kinetics in In Vitro Systems
In vitro studies have been crucial in characterizing the binding of anthopleurins to NaV channels. These experiments, often using radioligand binding assays or electrophysiological recordings from cells expressing specific NaV channel isoforms, have determined the affinity and kinetics of the toxin-receptor interaction. researchgate.net For example, studies on related anthopleurins have shown high-affinity binding in the nanomolar range. nih.gov The binding is typically reversible, although the dissociation can be slow. embopress.org Kinetic studies reveal that the toxin preferentially binds to the resting state of the channel. researchgate.net The rate of association and dissociation can be influenced by factors such as membrane potential and the presence of other channel modulators.
Table 1: Effects of this compound and Related Toxins on NaV Channel Properties
| Parameter | Effect of this compound / Related Toxins | Reference |
|---|---|---|
| NaV Channel Binding Site | Receptor Site 3 (extracellular loop of DIV S3-S4) | wikipedia.orgresearchgate.net |
| Fast Inactivation | Slowed / Inhibited | wikipedia.orgnih.gov |
| Action Potential Duration | Prolonged | capes.gov.br |
| Intracellular Na+ | Increased | thieme-connect.com |
| Intracellular Ca2+ | Increased (secondary effect) | thieme-connect.comnih.gov |
| Cardiac Myocyte Contractility | Increased (positive inotropic effect) | wikipedia.org |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Anthopleurin A (ApA) |
| Anthopleurin B (ApB) |
| This compound (ApC) |
| Tetrodotoxin (B1210768) (TTX) |
| Sodium (Na+) |
Downstream Cellular Signaling Pathways Modulated by this compound
The primary molecular action of this compound (AP-C), a polypeptide isolated from the sea anemone Anthopleura elegantissima, is the modulation of voltage-gated sodium channels (NaV). wikipedia.orgnih.govmdpi.com This initial interaction triggers a cascade of downstream cellular events, significantly altering intracellular signaling pathways. AP-C, along with other anthopleurins, binds to receptor site 3 on the extracellular side of the NaV channel, which results in a delay of the channel's inactivation process. wikipedia.orguniprot.orgmdpi.com This prolonged channel opening extends the duration of the action potential and the influx of sodium ions (Na+), initiating a series of secondary signaling events. um.es
The sustained increase in intracellular Na+ concentration is a critical first step that leads to the modulation of other signaling systems. Research on related anthopleurins, such as Anthopleurin-B (AP-B) and Anthopleurin-Q (AP-Q), provides a framework for understanding the likely downstream effects of AP-C. These effects are typically abolished by the NaV channel blocker tetrodotoxin or by incubation in a low-sodium medium, confirming their dependence on the initial Na+ influx. thieme-connect.comnih.gov
One of the most significant downstream consequences is the alteration of intracellular calcium ([Ca2+]i) homeostasis. The elevated intracellular Na+ concentration can reverse the normal operation of the sodium-calcium (Na+/Ca2+) exchanger. thieme-connect.com Instead of extruding calcium, the exchanger begins to import it, leading to a significant rise in [Ca2+]i. This AP-Q-induced calcium influx has been shown to be dependent on the activation of voltage-gated sodium channels, and can also involve voltage-gated calcium channels (VGCCs) that open in response to membrane depolarization caused by the initial Na+ influx. thieme-connect.com
The increase in intracellular ions, particularly Na+, can also lead to the increased production of intracellular second messengers such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP). um.es These molecules are pivotal in a vast array of signaling pathways, and their increased concentration can lead to widespread changes in cellular function.
Furthermore, the modulation of ion channels by anthopleurins leads to the excitation of nerve terminals. Studies on AP-B have demonstrated that this results in the release of neurotransmitters. nih.gov Specifically, the observed contractions in guinea-pig ileum and taenia caeci are attributed to the release of acetylcholine (B1216132) (ACh) from cholinergic nerve terminals. nih.gov In the taenia caeci, the subsequent relaxation phase is linked to the excitation of adrenergic nerves, indicating an indirect modulation of adrenergic signaling pathways. nih.gov However, early pharmacological studies on crude extracts suggested the adrenergic system was not directly involved in the primary cardiotonic effect. nih.gov
The table below summarizes the key signaling pathways affected by this compound and its related toxins.
| Initial Target | Primary Effect | Downstream Signaling Molecule/Process | Resulting Cellular Response | Supporting Isoform Research |
| Voltage-Gated Sodium Channel (NaV) | Slows channel inactivation | Increased intracellular Na+ | Membrane depolarization, extended action potential | AP-A, AP-B, AP-C um.esnih.gov |
| Na+/Ca2+ Exchanger | Reversal of function | Increased intracellular Ca2+ | Activation of Ca2+-dependent pathways | AP-Q thieme-connect.com |
| Intracellular Enzymes | - | Increased cAMP and cGMP | Modulation of various cellular functions | ATX II (related anemone toxin) um.es |
| Cholinergic Nerve Terminals | Excitation | Acetylcholine (ACh) release | Smooth muscle contraction | AP-B nih.gov |
| Adrenergic Nerves | Excitation | Neurotransmitter release | Smooth muscle relaxation | AP-B nih.gov |
The following table details the specific molecular interactions and their outcomes.
| Modulated Pathway | Key Molecules Involved | Observed Effect in Research Models | Reference Isoform |
| Ion Channel Signaling | Voltage-gated Na+ channels, Tetrodotoxin | Prolonged Na+ current, extended action potential duration. Effects are blocked by tetrodotoxin. | AP-C, AP-B um.esnih.gov |
| Second Messenger Signaling | cAMP, cGMP | Increased intracellular content of second signals. | ATX II (related anemone toxin) um.es |
| Calcium Homeostasis | Na+/Ca2+ exchanger, Voltage-gated Ca2+ channels | Increased intracellular free Ca2+ concentration ([Ca2+]i). | AP-Q thieme-connect.com |
| Neurotransmitter Signaling (Cholinergic) | Acetylcholine (ACh) | Contraction of isolated guinea-pig ileum and taenia caeci. | AP-B nih.gov |
| Neurotransmitter Signaling (Adrenergic) | Adrenergic nerve terminals | Relaxation of isolated guinea-pig taenia caeci. | AP-B nih.gov |
Electrophysiological Characterization of Anthopleurin C Activity
Concentration-Response Relationships in Experimental Models
The effects of Anthopleurin C and its related toxins are concentration-dependent. Establishing a concentration-response relationship is key to understanding the potency of the toxin. Different isoforms of anthopleurin exhibit varying potencies. This compound is reported to show effects at concentrations around 50 nM. wikipedia.org
In a study on rat hepatocytes, Anthopleurin-Q (AP-Q) produced a concentration-dependent increase in the delayed rectifier potassium current (IK), with an EC50 (half-maximal effective concentration) value of 5.55 ± 1.8 nM. researchgate.net While this effect is on a potassium channel, it demonstrates the potent, concentration-dependent nature of anthopleurins. The maximal increase in IK was observed at 30 nM, with no further enhancement at 100 nM, indicating saturation of the effect. researchgate.net Although this specific study focused on IK, the principle of a saturable, concentration-dependent effect is generalizable to the toxin's interaction with its primary target, the sodium channel. The potency of this compound on cardiac tissue has been noted, with threshold concentrations for observing cardiotoxic effects reported to be as low as 1-10 nM. researchgate.net
Comparative Electrophysiological Profiles with Other Toxins
The electrophysiological effects of this compound are best understood when compared with other toxins that act on sodium channels. Anthopleurins are classified as site-3 toxins, a group that also includes α-scorpion toxins. d-nb.info These toxins share the mechanism of slowing sodium channel inactivation by binding to an extracellular receptor site near the voltage sensor of domain IV. physiology.orgvliz.be
The effects of anthopleurins are often compared to those of Anemonia sulcata toxin II (ATX-II), another well-characterized sea anemone toxin. core.ac.uknih.gov Both toxins produce a positive inotropic effect and prolong the cardiac action potential by inhibiting Na+ channel inactivation. oup.comcore.ac.uk However, subtle differences in their affinity for different sodium channel isoforms exist. For example, Anthopleurin-A shows a higher affinity for cardiac sodium channels compared to neuronal ones, a selectivity attributed to specific amino acid residues. d-nb.infoimrpress.com
In an in vitro model using guinea pig myocytes to mimic Long-QT syndrome, the effects of Anthopleurin-A were contrasted with dofetilide, a selective blocker of the rapid delayed rectifier potassium current (IKr). ahajournals.org Both substances prolonged the APD. However, the response to subsequent drug application differed significantly. The APD prolongation caused by anthopleurin was reversed by the sodium channel blocker mexiletine, whereas the dofetilide-induced prolongation was unaffected. ahajournals.org This highlights the specific mechanism of anthopleurin, acting directly on the late sodium current, as opposed to toxins or drugs that affect repolarizing potassium currents.
Structure Activity Relationship Sar Studies of Anthopleurin C
Identification of Critical Amino Acid Residues for Activity
Research has pinpointed several key amino acid residues that are critical for the biological activity of anthopleurins. These residues contribute to the toxin's affinity for NaV channels and its ability to modulate channel gating by slowing inactivation. ontosight.ainih.gov The pharmacophore, or the active surface of the toxin, appears to be composed of a combination of charged and hydrophobic residues strategically positioned on the stable peptide scaffold. researchgate.net
Anthopleurin C is a cysteine-rich peptide, and its three-dimensional structure is stabilized by three intramolecular disulfide bridges. ontosight.aiwikipedia.orgmdpi.com In the highly homologous AP-A and AP-B, these bonds typically form between specific cysteine pairs (Cys4-Cys46, Cys6-Cys36, and Cys29-Cys47). researchgate.netwikipedia.orgrcsb.org This rigid cysteine-stabilized framework is fundamental to the toxin's function. researchgate.netmdpi.com It creates a compact, stable core structure, consisting mainly of four antiparallel β-sheets, from which the functionally important residues are presented to the channel receptor site. researchgate.netnih.govmdpi.com
The integrity of these disulfide bonds is essential for maintaining the correct tertiary structure, or fold, of the peptide. nih.gov Disruption of these bridges, for instance through reduction, would lead to the unfolding of the peptide and a subsequent loss of biological activity, as the precise spatial arrangement of the interactive residues would be lost. mdpi.comnih.gov Therefore, the cysteine residues and the resulting disulfide bridges play an indispensable structural role rather than participating directly in the toxin-channel interaction. ontosight.airesearchgate.net
Several highly conserved amino acid residues have been identified as functionally significant through mutagenesis and chemical modification studies, primarily on AP-B. mdpi.comnih.gov
Arginine-14 (Arg14): This residue is one of the most conserved across all Type I sea anemone toxins. mdpi.com It is located within a long, highly flexible loop region spanning residues 8-17, often referred to as the "Arg-14 loop". mdpi.comvliz.benih.govacs.org While early chemical modification studies suggested Arg14 was essential for activity, subsequent site-directed mutagenesis studies on AP-B demonstrated that its replacement with alanine (B10760859) did not abolish activity but did reduce it by about four-fold. nih.govnih.gov This suggests that while the positive charge of Arg14 contributes to the interaction, it is not an absolute requirement. nih.gov The inherent mobility and flexibility of the Arg-14 loop itself are now considered critical for allowing the toxin to adapt and maintain a high-affinity binding state with the NaV channel as the channel undergoes conformational changes. nih.govacs.org
Tryptophan-33 (Trp33): This exposed hydrophobic residue has been shown to be critical for toxin activity. researchgate.netnih.gov In studies on AP-B, non-conservative replacements at this position were not tolerated, indicating a key structural role. nih.gov A relatively conservative substitution of Trp33 with phenylalanine (W33F) led to a significant reduction in binding affinity for both cardiac and neuronal NaV channel isoforms. nih.gov However, replacement with tyrosine (W33Y) was well-tolerated, suggesting that the ability to form a hydrogen bond or the amphipathic nature of the side chain at this position is a crucial determinant for high-affinity binding. nih.gov The reduced affinity of the W33F mutant was primarily due to a decreased association rate. nih.gov
Role of Cysteine Residues and Disulfide Bridges
Mutagenesis Approaches for Functional Characterization
Mutagenesis has been a powerful tool for dissecting the functional contributions of individual amino acid residues in anthopleurins. By systematically replacing specific amino acids and analyzing the functional consequences, researchers have been able to map the interaction surface of the toxin and understand its impact on NaV channel function. nih.govnih.gov
Site-directed mutagenesis allows for the targeted substitution of specific amino acids to probe their roles. nih.gov This approach has been instrumental in defining the pharmacophore of anthopleurins and their interaction with NaV channels. For example, mutagenesis of AP-B identified a cluster of cationic residues (Arg12, Arg14, Lys49) and other charged residues like Asp9 and Lys37 as being important for high-affinity binding and for discriminating between different channel isoforms. vliz.benih.gov
Conversely, mutagenesis of the NaV channel itself has helped identify the toxin's binding site. These studies revealed that anthopleurins bind to receptor site 3, located on the extracellular loop connecting the S3 and S4 segments of domain IV (DIV S3-S4). nih.govvliz.bemdpi.com Mutations of specific acidic residues within this loop on the channel significantly reduced toxin binding, confirming a direct interaction between the positively charged face of the toxin and the negatively charged region of the channel. vliz.be
Alanine scanning mutagenesis is a common technique where individual amino acid residues are replaced by alanine to determine their contribution to protein function, as the small, neutral side chain of alanine typically removes specific side-chain interactions without disrupting the main peptide backbone. nih.govgoogle.com
In the study of AP-B, alanine scanning revealed several critical insights:
Arg-14 Loop Flexibility: Replacing two glycine (B1666218) residues (G10A and G15A) within the Arg-14 loop significantly increased the dissociation constant (KD), indicating lower binding affinity. nih.govacs.org Since glycine provides maximal flexibility to the peptide backbone, this finding underscores the importance of the loop's conformational freedom for optimal channel binding. nih.gov
Cationic Residues: Alanine substitution of Arg14 (R14A) and Lys48 (K48A) resulted in 4- and 6-fold reductions in activity, respectively, confirming their role in the toxin-receptor interaction, although not an essential one. nih.gov
Charged Residues: An alanine scan of charged residues in AP-B showed that replacing Asp7 (D7A) resulted in a protein that could not fold correctly. nih.gov In contrast, mutants D9A and K37A folded correctly but were 7- to 12-fold less active than the wild-type toxin, highlighting their importance in the interaction with the sodium channel. nih.gov
The table below summarizes the effects of specific substitutions in Anthopleurin B on its activity, providing a model for understanding this compound.
| Original Residue | Substitution | Key Finding | Reference(s) |
| Asp7 | Ala | Fails to fold correctly, indicating a critical structural role. | nih.gov |
| Asp9 | Asn, Ala | D9N is 7-12x less active; D9A shows even greater activity loss, especially in cardiac channels. A hydrogen-bonding side chain is critical for folding and interaction. | nih.gov |
| Gly10 | Ala | Significantly higher KD (lower affinity) for both cardiac and neuronal channels. Highlights the importance of loop flexibility. | nih.govacs.org |
| Arg14 | Ala | 4-fold reduction in activity. Indicates the residue contributes to binding but is not essential. | nih.gov |
| Gly15 | Ala | Significantly higher KD (lower affinity), similar to G10A. | nih.govacs.org |
| Trp33 | Phe, Tyr | W33F shows major reduction in binding affinity. W33Y exhibits near wild-type affinity. Suggests the H-bond or amphiphilic nature is critical. | nih.gov |
| Lys37 | Ala | 7-12x less active, suggesting a role in channel interaction. | nih.gov |
| Trp45 | Ala, Ser, Phe | Modest changes in binding affinity but significant reduction in Vmax (maximal effect). Suggests a role in stabilizing the open channel state. | nih.gov |
| Lys48 | Ala | 6-fold reduction in activity, indicating a discernible role in the toxin-receptor interaction. | nih.gov |
Site-Directed Mutagenesis and Its Impact on Channel Interaction
Engineering of this compound Variants for Modified Activity
The detailed understanding of AP-C's structure-activity relationships, largely inferred from studies on its homologues, opens the door to protein engineering. researchgate.netbiosynth.com The goal is to create variants with modified activity, such as enhanced potency, greater selectivity for specific NaV channel isoforms, or improved stability, for potential use as pharmacological tools or therapeutic leads. nih.gov
For instance, the observation that the G10A and G15A mutants of AP-B displayed greater isoform discrimination than the wild-type toxin demonstrates that single amino acid changes can fine-tune the toxin's properties. nih.gov By altering key residues in the Arg-14 loop or the cationic cluster, it may be possible to design variants that selectively target cardiac NaV channels over neuronal ones, which could be advantageous in developing novel cardiac stimulants with fewer neurological side effects. vliz.be While specific engineered variants of AP-C are not widely documented, the foundational SAR studies on its family provide a clear roadmap for such future developments. oup.com
Correlation Between Structural Motifs and Binding Affinity
The binding affinity of this compound (AP-C) and its homologs to voltage-gated sodium channels (NaV) is intricately linked to specific structural motifs within the peptide. Structure-activity relationship (SAR) studies, primarily conducted on the closely related Anthopleurin-A (AP-A) and Anthopleurin-B (AP-B), have elucidated the critical roles of various amino acid residues and structural domains in modulating this interaction. AP-C, being a 49-amino acid polypeptide like its counterparts, shares a conserved structural fold, allowing for well-founded inferences regarding its own binding characteristics. ontosight.aiwikipedia.org
The fundamental structure of anthopleurins consists of a compact core composed of four short strands of antiparallel β-sheets, stabilized by three disulfide bridges. nih.govresearchgate.net This core structure serves as a scaffold from which several loops extend, and it is the specific residues within these loops and on the molecular surface that dictate the affinity and selectivity for different NaV channel isoforms. nih.govnih.gov Anthopleurins bind to receptor site 3 on the extracellular loop between segments S3 and S4 of domain IV of the NaV channel α-subunit, thereby inhibiting channel inactivation. nih.govmdpi.comnih.gov
A predominant structural feature influencing binding is a highly flexible loop, often referred to as the "Arg-14 loop" due to a highly conserved arginine residue at this position. researchgate.netmdpi.com The integrity and conformation of this loop are essential for biological activity. core.ac.uk Research on AP-B has highlighted the importance of a cationic cluster within a large flexible loop (residues 9-18) for high-affinity binding. nih.gov
Mutagenesis studies on AP-B have been instrumental in identifying key residues that govern binding affinity and isoform selectivity. For instance, AP-A exhibits a marked preference for cardiac over neuronal sodium channels, a selectivity that is significantly less pronounced in AP-B. nih.gov This difference is largely attributed to a handful of amino acid substitutions. The presence of Arg-12 and Lys-49 in AP-B is crucial for its high affinity for neuronal channels. nih.gov When these residues are mutated, the toxin's discriminatory ability is altered. nih.gov
Furthermore, the residue at position 13 plays a significant role in orienting the surrounding cationic residues. In AP-B, Pro-13 directs the conformation of the flexible loop, which in turn strengthens its interaction with the neuronal sodium channel. nih.gov The substitution of this proline can lead to a substantial decrease in binding affinity for both cardiac and neuronal channel isoforms. nih.gov Hydrophobic residues also contribute to the binding interaction. Leucine-18, for example, has been identified as an essential hydrophobic residue for the high-affinity binding of AP-B to the voltage-sensitive sodium channel. um.es
The correlation between these structural elements and binding affinity is summarized in the following tables.
Table 1: Key Amino Acid Residues in Anthopleurin B Implicated in Binding Affinity
| Residue Position | Amino Acid in AP-B | Structural Motif | Functional Role in Binding Affinity |
| 12 | Arginine (Arg) | Flexible Loop (9-18) | Contributes to high affinity for neuronal NaV channels; part of a key cationic cluster. nih.gov |
| 13 | Proline (Pro) | Flexible Loop (9-18) | Directs the conformation of the loop, influencing the orientation of nearby cationic residues and enhancing binding. nih.gov |
| 14 | Arginine (Arg) | "Arg-14 Loop" | Highly conserved residue considered critical for the toxin's biological activity. researchgate.netmdpi.com |
| 18 | Leucine (Leu) | Flexible Loop (9-18) | Essential hydrophobic residue for high-affinity binding to the sodium channel. um.es |
| 49 | Lysine (Lys) | C-terminus | Important for the ability to discriminate between neuronal and cardiac sodium channels. nih.gov |
Table 2: Structure-Affinity Correlations Among Anthopleurin Isoforms
| Toxin | Key Amino Acid Differences from AP-A | Core Structure | Relative Binding Affinity |
| Anthopleurin-A (AP-A) | Reference | 4-stranded antiparallel β-sheet, 3 disulfide bridges | High affinity and selectivity for cardiac NaV channels. nih.govnih.gov |
| Anthopleurin-B (AP-B) | Differs at 7 positions, including Val13, Arg12, Lys49 | Identical fold to AP-A | ~10-fold more active than AP-A overall; reduced selectivity with high affinity for both cardiac and neuronal NaV channels. nih.govnih.gov |
| Anthopleurin-C (AP-C) | Isolated from A. elegantissima nih.gov | Presumed identical fold | Potent cardiotonic peptide, suggesting high affinity for cardiac NaV channels. ontosight.ainih.gov |
Biochemical and Molecular Biological Research Methodologies
Extraction and Purification Techniques for Anthopleurin C
The initial step in studying this compound involves its isolation from the sea anemone. Various methods have been employed to extract the crude venom, including homogenization of the whole animal or specific tissues like tentacles, and milder, non-injurious techniques such as electric stimulation or gentle squeezing. mdpi.comimrpress.com Aqueous solutions are commonly used for extraction, though acetone (B3395972) has also been utilized. mdpi.com
Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of other proteins and peptides present in the venom.
Chromatography is the cornerstone of this compound purification. A typical purification protocol involves a combination of different chromatographic techniques to separate the toxin based on its physicochemical properties.
Initial purification steps often involve gel filtration chromatography , also known as size-exclusion chromatography. This method separates molecules based on their size. For instance, Sephadex G-50 has been used to fractionate crude extracts, separating polypeptides into different size ranges. nih.govresearchgate.net
Ion-exchange chromatography is another critical step, separating molecules based on their net charge. Anion exchange chromatography on materials like QAE-Sephadex has been employed to further purify fractions obtained from gel filtration. nih.govresearchgate.net This is often followed by cation-exchange chromatography. researchgate.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the final step, providing high-resolution separation based on hydrophobicity. semanticscholar.orgimrpress.com C18 columns are commonly used, with a gradient of an organic solvent like acetonitrile (B52724) in the presence of an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govresearchgate.net This combination of chromatographic methods allows for the isolation of highly pure this compound. researchgate.net
| Purification Step | Chromatographic Method | Principle of Separation | Typical Resin/Column |
| Initial Fractionation | Gel Filtration Chromatography | Size | Sephadex G-50 |
| Intermediate Purification | Anion-Exchange Chromatography | Net Negative Charge | QAE-Sephadex |
| Intermediate Purification | Cation-Exchange Chromatography | Net Positive Charge | Fractogel EMD SO(3)(-)-650 M |
| Final Polishing | Reversed-Phase HPLC | Hydrophobicity | C18 |
Molecular Cloning and Gene Expression of this compound
Molecular cloning techniques have been instrumental in overcoming the limitations of sourcing this compound from its natural environment, which can be labor-intensive and yield small quantities. imrpress.com By isolating the gene encoding this compound, researchers can produce the toxin in recombinant systems.
The process typically begins with the isolation of total RNA from the sea anemone's tentacles. nih.gov Reverse transcriptase-polymerase chain reaction (RT-PCR) is then used with degenerate oligonucleotide primers, designed based on the known amino acid sequence of this compound or related toxins, to amplify the corresponding complementary DNA (cDNA). nih.gov Techniques like 3' and 5' RACE (Rapid Amplification of cDNA Ends) are employed to obtain the full-length cDNA sequence. nih.gov This allows for the determination of the precursor protein sequence, which often includes a signal peptide that is cleaved off to produce the mature toxin. imrpress.comnih.gov
Once the gene for this compound is cloned, it can be inserted into an expression vector, such as a plasmid, and introduced into a host organism, most commonly the bacterium Escherichia coli. nih.govnih.gov To enhance expression and solubility, the toxin gene is often fused to a carrier protein, such as thioredoxin (TRX) or the gene 9 product of bacteriophage T7. nih.govnih.gov
The host cells are then cultured, and gene expression is induced, leading to the production of the recombinant fusion protein. This protein is often produced in an inactive, unfolded state, sometimes forming inclusion bodies. uq.edu.au Therefore, after purification of the fusion protein, typically using affinity chromatography, a series of steps are required to obtain the active toxin. nih.govnih.gov
The fusion protein is first cleaved with a specific protease to release the recombinant this compound. nih.govnih.gov This is followed by a refolding process to allow the polypeptide chain to adopt its correct three-dimensional structure, which is crucial for its biological activity. This often involves the use of redox couples, such as glutathione, to facilitate the correct formation of disulfide bonds. nih.gov The refolded, active recombinant this compound can then be further purified using chromatographic methods like HPLC. nih.gov This approach has been successfully used to produce milligrams of functional toxin per liter of bacterial culture. nih.gov
Mass Spectrometry for Peptide Characterization
Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and sequence of this compound. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is frequently used to confirm the molecular mass of both the native and recombinant toxin. nih.govportlandpress.com This technique provides a rapid and accurate measurement, which can be compared to the theoretical mass calculated from the amino acid sequence. nih.gov
Tandem mass spectrometry (MS/MS) can be employed for de novo sequencing or to confirm the amino acid sequence of the peptide. researchgate.netmdpi.com This involves fragmenting the peptide within the mass spectrometer and analyzing the masses of the resulting fragments. Furthermore, mass spectrometry can be used to verify the correct formation of disulfide bonds by analyzing the mass shift that occurs after reduction and alkylation of the cysteine residues. mdpi.com
In Vitro Assay Development for Functional Screening
To study the biological activity of this compound and its analogs, various in vitro assays have been developed. These assays are crucial for functional screening, allowing researchers to assess the toxin's effect on its molecular target, the voltage-gated sodium channel. nih.gov
Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for directly measuring the effect of this compound on ion channel function. nih.gov These assays allow for the detailed characterization of how the toxin modifies the channel's gating properties, such as slowing its inactivation. nih.govnih.gov Both manual and automated patch-clamp systems are utilized to record ionic currents from cells expressing specific sodium channel subtypes. nih.gov
Binding assays are also employed to study the interaction of this compound with its receptor site on the sodium channel. acs.org These often involve competition experiments where the ability of unlabeled this compound to displace a radiolabeled ligand that binds to the same or an overlapping site is measured. acs.org
For higher throughput screening, cell-based functional assays using voltage-sensitive dyes can be implemented. uq.edu.au These assays measure changes in membrane potential in response to channel activation and can be used to screen for modulators like this compound.
Computational Modeling and Simulation of this compound-Receptor Interactions
Computational modeling and simulation provide valuable insights into the three-dimensional structure of this compound and its interaction with the sodium channel receptor site. The solution structure of Anthopleurin B, a closely related toxin, has been determined using nuclear magnetic resonance (NMR) spectroscopy, revealing a core structure consisting of a four-stranded, antiparallel β-sheet. researchgate.net This structural information serves as a template for building models of this compound.
Molecular modeling can be used to predict the three-dimensional structure of this compound based on its amino acid sequence and homology to toxins with known structures. researchgate.net These models help in identifying key amino acid residues that may be involved in its biological activity.
Furthermore, molecular dynamics simulations can be performed to study the dynamic behavior of this compound and to model its interaction with the sodium channel. nih.gov By docking the toxin model onto the known structure of the sodium channel, researchers can predict the binding site and identify the specific amino acid residues involved in the interaction. nih.gov These computational approaches are instrumental in understanding the structure-function relationship of this compound and in guiding the design of new molecules with modified properties.
Comparative Analysis with Other Sea Anemone Toxins
Distinguishing Features of Anthopleurin C from Anthopleurin A, B, and Q
The anthopleurin family consists of several isoforms, primarily A, B, C, and Q, which have been isolated from sea anemones such as Anthopleura xanthogrammica and Anthopleura elegantissima. wikipedia.orgontosight.ai While they share a common biological target, they exhibit notable differences in their primary structure and biological potency.
All anthopleurins are polypeptides that affect the inactivation of sodium channels, but they differ in their amino acid composition and length. wikipedia.orgontosight.ai Anthopleurin A (AP-A) and Anthopleurin B (AP-B) are both composed of 49 amino acid residues. wikipedia.orgnih.govnih.gov this compound (AP-C) is a slightly smaller polypeptide, reported to have 47 amino acid residues. wikipedia.org A neurotoxin designated Hk2a, isolated from Anthopleura sp., was found to have 95% amino acid sequence similarity to AP-C. capes.gov.br Anthopleurin Q (AP-Q) is the shortest of the four, with 40 amino acid residues. wikipedia.orgresearchgate.netthieme-connect.com
The primary structural differences between these isoforms directly impact their potency. AP-B is the most potent of the group, showing effects at a concentration of 3 nM. wikipedia.org In contrast, AP-C and AP-A have a similar and lower potency, both effective at 50 nM. wikipedia.org AP-Q's potency lies between these, at 30 nM. wikipedia.org The significant difference in potency between AP-B and AP-A has been attributed to seven amino acid substitutions at positions 3, 12, 13, 21, 24, 42, and 49. nih.govcapes.gov.br Given that AP-C's potency is comparable to AP-A, it is inferred that its structure more closely resembles AP-A in the key functional domains, despite its shorter length. nih.govcapes.gov.brum.es
Functionally, AP-A, B, and C primarily act as cardiotonic agents by binding to site-3 of voltage-gated sodium channels and slowing their inactivation. wikipedia.orgontosight.ai This leads to a prolonged influx of sodium ions and an increase in cardiac muscle contractility. ontosight.ai AP-Q shares this mechanism but also exhibits a distinct function: it increases the delayed outward potassium current in hepatocytes, a feature not prominently described for the other anthopleurins. wikipedia.org
| Feature | Anthopleurin A (AP-A) | Anthopleurin B (AP-B) | This compound (AP-C) | Anthopleurin Q (AP-Q) |
|---|---|---|---|---|
| Amino Acid Residues | 49 wikipedia.orgnih.gov | 49 wikipedia.orgnih.gov | 47 wikipedia.org | 40 wikipedia.orgresearchgate.netthieme-connect.com |
| Effective Concentration | 50 nM wikipedia.org | 3 nM wikipedia.org | 50 nM wikipedia.org | 30 nM wikipedia.org |
| Primary Target | Sodium Channels wikipedia.org | Sodium Channels wikipedia.org | Sodium Channels ontosight.ai | Sodium and Potassium Channels wikipedia.org |
| Primary Sequence | GVSCLCDSDGPSVRGNTLSGTLWLYPSGCPSGWHNCKAHGPTIGWCCKQ nih.gov | GVPCLCDSDGPRPRGNTLSGILWFYPSGCPSGWHNCKAHGPNIGWCCKK nih.govcapes.gov.br | High similarity to Hk2a (95%) capes.gov.br | Not available in search results |
Comparison with Other Neurotoxins Affecting Sodium Channels (e.g., ATX II)
This compound belongs to the Type 1 family of sea anemone neurotoxins, which also includes toxins like ATX II from the anemone Anemonia viridis (previously Anemonia sulcata). researchgate.netum.es Both this compound and ATX II target voltage-gated sodium channels and share a fundamental mechanism of action. They bind to neurotoxin receptor site 3 on the α-subunit of the sodium channel, which is located on the extracellular loop connecting segments S3 and S4 of domain IV. researchgate.net This binding traps the voltage sensor in its activated state, thereby inhibiting the fast inactivation of the channel. researchgate.netum.es The result is a persistent sodium current that leads to prolonged action potentials and increased excitability in neurons and muscle cells. um.es
Despite these mechanistic similarities, there are differences in potency and selectivity. Anthopleurin-B is noted to be approximately 12.5 times more potent as a heart stimulant than ATX II. nih.govcapes.gov.br Since this compound's potency is similar to Anthopleurin A, it is considered less potent than AP-B but falls within a comparable range to ATX II. wikipedia.orgnih.govcapes.gov.br
Selectivity also distinguishes these toxins. Anthopleurin-A demonstrates a preference for cardiac sodium channel isoforms. imrpress.com In contrast, ATX II shows broad activity, affecting both neuronal and cardiac channels and is toxic to both mammals and crustaceans. researchgate.netimrpress.com The action of this compound is described as being similar to that of Anthopleurin A, suggesting a pronounced effect on cardiac tissue. nih.govcapes.gov.brum.es
Structural and Functional Divergence from Potassium Channel Toxins (e.g., ShK, BgK)
The venom of sea anemones contains a diverse arsenal (B13267) of toxins that target different ion channels. A stark contrast to the sodium channel-modulating anthopleurins is seen in toxins that target voltage-gated potassium channels (KV), such as ShK from Stichodactyla helianthus and BgK from Bunodosoma granulifera.
The primary functional divergence lies in their molecular targets. This compound modifies the gating of sodium channels to enhance sodium influx. ontosight.ai Conversely, ShK and BgK act as pore blockers for potassium channels. um.es By physically occluding the channel pore, they prevent the efflux of potassium ions, which is essential for the repolarization phase of the action potential.
This functional difference stems from their distinct three-dimensional structures. Anthopleurins, including AP-C, adopt a compact fold characterized by four short strands of an antiparallel β-sheet connected by three loops. wikipedia.org This structural scaffold is common among Type 1 sodium channel toxins. imrpress.com In contrast, ShK and BgK belong to a different structural class of sea anemone toxins. um.es While some sea anemone toxins that block KV channels (like APETx1) surprisingly share the β-sheet scaffold of NaV channel toxins, the ShK/BgK family is structurally unrelated, indicating that nature has evolved different molecular architectures to target potassium channels. imrpress.com
The physiological consequences of their actions are also divergent. The prolonged depolarization caused by this compound leads to cardiotonic and neurotoxic effects. ontosight.ai The inhibition of potassium channels by toxins like ShK can have various effects, including the suppression of T-lymphocyte activation by blocking KV1.3 channels, which has therapeutic implications for autoimmune diseases. um.es
Phylogenetic Relationships and Evolutionary Trajectories of Anemone Toxins
The diversity of sea anemone toxins is the result of a long evolutionary history shaped by gene duplication, diversification, and natural selection. Anthopleurins are classified as Type 1 sodium channel toxins, a group of homologous polypeptides primarily found in anemones of the family Actiniidae. thieme-connect.com
The evolution of these toxin families is thought to be driven by a process known as concerted evolution. This phenomenon, where genes within a family evolve in a coordinated manner, is facilitated by mechanisms such as gene conversion and unequal crossing-over. It results in high sequence similarity among toxin genes within a species, as seen with the anthopleurin isoforms. This process likely helps to maintain an effective venom by producing a high concentration of a particular toxin.
However, gene duplication can also provide the raw material for evolutionary innovation. Following a duplication event, one copy of a gene can be released from strong purifying selection and accumulate mutations, potentially leading to a new function (neofunctionalization) or a partitioning of the original function (subfunctionalization). The existence of multiple anthopleurin isoforms with different potencies and even different targets (as seen with AP-Q's effect on potassium channels) is a clear example of functional divergence after gene duplication. wikipedia.orgnih.gov
The evolutionary trajectory of sea anemone toxins also shows instances of convergent evolution. Structurally different toxins, such as the anthopleurins and certain scorpion toxins, have evolved to bind to the same receptor site on sodium channels. Furthermore, the fact that a common structural scaffold is used to target different channels (e.g., NaV channels by Anthopleurin-A and KV channels by APETx1) suggests that evolution has tinkered with an existing molecular framework to create functional diversity. imrpress.com this compound's evolutionary path is nested within this complex history, likely arising from a gene duplication of an ancestral anthopleurin gene, followed by mutations that resulted in a polypeptide with a potency similar to that of Anthopleurin A.
Advanced Research Applications of Anthopleurin C in Biological Systems
Use as a Molecular Probe for Ion Channel Research
The unique ability of toxins to modulate ion channel function makes them invaluable tools for investigating the intricate mechanisms of these crucial membrane proteins. While other anthopleurins have been pivotal in this area, the specific use of Anthopleurin C as a molecular probe is less detailed in current scientific literature.
Dissecting Ion Channel Gating Mechanisms
The gating of voltage-gated sodium channels is a complex process involving rapid transitions between resting, open, and inactivated states. Toxins that interfere with these transitions are powerful probes for dissecting the underlying molecular movements. Anthopleurins, as a class, bind to the extracellular receptor site 3 on the channel, which is associated with the S3-S4 loop of domain IV (DIVS4), a key component of the voltage sensor. nih.govmdpi.com This binding traps the voltage sensor in a specific conformation, thereby slowing the inactivation process. nih.gov
Research on Anthopleurin-A, for instance, has been instrumental in distinguishing between different phases of inactivation, such as open-state and closed-state fast inactivation. nih.gov Studies have shown that Anthopleurin-A can differentially affect the kinetics of these inactivation pathways, providing insights into the conformational changes the channel undergoes. nih.gov While this compound is known to reduce the voltage dependence of sodium channel inactivation, specific studies utilizing it to dissect the finer details of gating mechanisms, such as the distinction between fast and slow gating modes, are not prominently available. um.es
Studying Channel Subtype Expression and Function
The mammalian genome encodes nine different subtypes of voltage-gated sodium channels (NaV1.1–NaV1.9), each with distinct tissue distribution, biophysical properties, and physiological roles. nih.govacs.org The differential expression of these subtypes contributes to the specialized electrical properties of various excitable cells. nih.gov Toxins that exhibit selectivity for specific NaV subtypes are invaluable for elucidating the function of these individual subtypes in complex biological systems.
For example, Anthopleurin-A shows a preference for the cardiac sodium channel (NaV1.5), while Anthopleurin-B modulates both cardiac and neuronal subtypes. nih.govmedchemexpress.com This selectivity has allowed researchers to probe the specific role of these channels in different tissues. nih.gov Although this compound is known to have potent effects on cardiac tissue, detailed studies characterizing its specific affinity and functional impact across the full range of NaV channel subtypes are not as readily available in the scientific literature. This limits its current utility in mapping the expression and function of specific channel isoforms in various tissues.
Development of Modified Peptides for Targeted Research Tools
The specificity of toxins for their molecular targets has inspired the development of modified peptides for various research and therapeutic applications. By altering the amino acid sequence of a toxin, it is possible to enhance its affinity, improve its selectivity, or repurpose it for novel functions.
Ligand-Directed Gene Delivery Research
One innovative application of toxin-derived peptides is in ligand-directed gene delivery. This strategy involves fusing a targeting ligand, such as a modified toxin, to a gene delivery vector, like an adeno-associated virus (AAV). The goal is to direct the vector to specific cell types that express the receptor for the ligand.
Research in this area has utilized a modified version of Anthopleurin-B. By fusing a variant of Anthopleurin-B to the AAV2 capsid, researchers successfully retargeted the virus to cardiomyocytes, which express the cardiac sodium channel NaV1.5. This approach demonstrated the potential for using ion channel-specific ligands to increase the specificity of gene therapy. Currently, there are no published studies detailing similar modifications or applications of this compound for ligand-directed gene delivery.
Insights into Marine Toxinology and Venom Research
The study of marine venoms, or toxinology, provides a window into the evolutionary arms race between venomous organisms and their prey or predators. The toxins within these venoms are often highly specialized and potent, making them a rich source for drug discovery and for understanding fundamental physiological processes. mdpi.com Sea anemones produce a complex cocktail of bioactive compounds, including neurotoxins, pore-forming toxins (actinoporins), and enzyme inhibitors. mdpi.com
Contribution to Fundamental Understanding of Excitable Cell Physiology
Excitable cells, such as neurons and muscle cells, rely on the precise control of ion channels to generate and propagate action potentials, the fundamental units of electrical signaling. thieme-connect.com Toxins that modulate ion channels, like this compound, are powerful tools for understanding the physiology of these cells.
By slowing the inactivation of sodium channels, this compound prolongs the duration of the action potential. um.es This has a profound effect on cellular function. In cardiac muscle cells, this prolonged depolarization leads to a stronger and more sustained contraction, a positive inotropic effect. ontosight.ai This property underlies its classification as a cardioactive peptide. ontosight.ai The study of how AP-C and other anthopleurins alter the action potential waveform helps to clarify the link between ion channel kinetics and the physiological output of excitable cells, such as muscle contraction or neurotransmitter release. um.esnih.gov While the general mechanism of this compound's effect on excitable cells is established, its use in more detailed physiological studies to unravel complex cellular processes is not as well-documented as that of other members of its family.
Future Directions in Anthopleurin C Research
Exploration of Uncharacterized Biological Activities
The primary known function of Anthopleurin C is the modulation of voltage-gated sodium channels (NaV), where it slows the inactivation process. um.es However, the venom of sea anemones is a complex cocktail of bioactive peptides, and it is plausible that Ap-C possesses additional, as-yet-uncharacterized biological activities. nih.govnih.gov Sea anemones from the genus Anthopleura are known to produce other toxins, such as APETx1 and APETx2, which target different ion channels, including acid-sensing ion channels (ASICs) and potassium channels (KV). mdpi.com
Future research should, therefore, systematically screen this compound against a broad panel of ion channels, receptors, and enzymes. Investigating its effects on different subtypes of NaV channels found in various tissues (e.g., neuronal vs. cardiac) could reveal isoform-specific interactions. nih.gov Furthermore, exploring its potential activity on other channel families, such as voltage-gated potassium (KV), calcium (CaV), or transient receptor potential (TRP) channels, could uncover novel pharmacological targets and expand its utility as a research tool.
High-Throughput Screening for Novel Modulators
High-throughput screening (HTS) offers a powerful methodology for identifying novel small molecules or peptides that can modulate the activity of this compound. atrandi.com Such screens could be designed to identify compounds that either inhibit or enhance the binding of Ap-C to its target sodium channels. These modulators would be invaluable for dissecting the toxin-channel interaction at a molecular level and could serve as starting points for the development of new therapeutics.
Assays for HTS could be developed using fluorescence-based reporters that are sensitive to ion channel activity in cell lines expressing specific sodium channel subtypes. scispace.com Screening large chemical libraries against these assays in the presence of this compound could pinpoint compounds that allosterically modulate its function. Identifying inhibitors could provide potential antidotes for toxin exposure, while enhancers might lead to the development of novel chemical probes with amplified effects.
Integration of Multi-Omics Data for Comprehensive Understanding
The advent of "multi-omics" technologies—including genomics, transcriptomics, and proteomics—provides an unprecedented opportunity to understand this compound in its native biological context. imrpress.comimrpress.com By combining these approaches, researchers can move beyond studying the isolated toxin and explore its biosynthesis, regulation, and ecological role. mdpi.comuq.edu.au
Transcriptomic analysis of Anthopleura elegantissima can identify the gene encoding this compound and reveal how its expression is regulated under different conditions, such as in response to predators or environmental stress. imrpress.com Proteomic studies of the anemone's venom can quantify the abundance of Ap-C relative to other toxins and identify post-translational modifications that may be critical for its activity. mdpi.com Integrating these datasets can create a comprehensive picture of the "venom-ome," providing insights into how this compound functions as part of a complex arsenal (B13267) of toxins. researchgate.netnih.gov This holistic understanding may, in turn, suggest new applications for the toxin.
Advanced Structural Studies and Dynamic Modeling
While the three-dimensional structures of other anthopleurins, like Anthopleurin-A and Anthopleurin-B, have been solved using Nuclear Magnetic Resonance (NMR), a high-resolution structure of this compound complexed with its target ion channel is still needed. nih.govresearchgate.net Future research should employ advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to visualize the precise binding site and conformational changes induced by Ap-C on the sodium channel. biorxiv.org
Such a structure would provide an atomic-level blueprint of the toxin-channel interface. This static picture can be complemented by molecular dynamics (MD) simulations to model the dynamic interactions and the mechanism of voltage-sensor trapping. biorxiv.org Understanding these dynamics is crucial for explaining how the toxin slows channel inactivation and for designing new molecules with tailored effects on channel gating.
Expanding the Repertoire of Synthetic Analogs for Research Probes
Building on detailed structural and functional knowledge, the next frontier is the rational design and synthesis of this compound analogs. Similar to the successful development of analogs for other sea anemone toxins like ShK, targeted amino acid substitutions in the Ap-C sequence could yield a new generation of powerful research probes. nih.gov
By systematically replacing key residues, particularly in the flexible loops of the toxin that are likely to form the binding interface, researchers can create analogs with enhanced properties. nih.gov The goals of such synthetic efforts could include:
Increased Selectivity: Designing analogs that preferentially bind to specific NaV channel subtypes.
Enhanced Potency: Creating analogs with higher affinity for their target.
Modified Kinetics: Developing analogs that alter channel function in novel ways (e.g., speeding up inactivation instead of slowing it).
Improved Stability: Engineering more robust peptides for experimental use.
These bespoke analogs would be invaluable as pharmacological tools to probe the structure and function of specific ion channels in health and disease, paving the way for a deeper understanding of electrical signaling in excitable cells.
Q & A
Basic Research Questions
Q. What methodologies are optimal for isolating Anthopleurin C from sea anemone venom with high purity?
- Answer : Isolation typically involves sequential chromatography (e.g., size exclusion, ion exchange) followed by reversed-phase HPLC to achieve >95% purity . Key steps include:
- Venom fractionation : Use size exclusion chromatography to separate proteins by molecular weight.
- Ion exchange : Separate based on charge properties under pH gradients.
- HPLC validation : Confirm purity via SDS-PAGE and mass spectrometry. Ensure reproducibility by documenting buffer compositions, flow rates, and column specifications in detail .
Q. How can researchers structurally characterize this compound to confirm its peptide sequence and post-translational modifications?
- Answer : Employ a combination of:
- NMR spectroscopy : Resolve 3D structure and disulfide bond arrangements.
- Tandem mass spectrometry (MS/MS) : Identify amino acid sequences and modifications (e.g., sulfation, glycosylation) .
- X-ray crystallography : For high-resolution structural data (if crystals are obtainable). Cross-validate results with computational tools like PyMOL or Rosetta .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in reported mechanisms of this compound’s sodium channel modulation?
- Answer : Conflicting data on its binding kinetics (e.g., voltage-gated vs. ligand-gated effects) require:
- Electrophysiological assays : Use patch-clamp techniques on heterologously expressed NaV1.5 (cardiac) vs. NaV1.7 (neuronal) channels to compare dose-response curves .
- Mutagenesis studies : Identify critical residues (e.g., Domain II S3-S4 linker) via alanine scanning.
- Computational docking : Map binding interfaces using homology models of sodium channels .
Q. How can structure-function relationships of this compound be systematically investigated to optimize its pharmacological profile?
- Answer : Design a mutagenesis library targeting specific regions (e.g., β-hairpin loop) and assess functional outcomes:
| Mutation | Effect on NaV1.5 IC50 | Thermal Stability (ΔTm) | Reference |
|---|---|---|---|
| R12A | 3-fold increase | -2.5°C | |
| D9K | No effect | +1.0°C |
- Use circular dichroism (CD) to monitor structural stability and SPR for binding affinity changes .
Q. What experimental approaches differentiate this compound’s cardiac vs. neuronal sodium channel selectivity?
- Answer :
- Tissue-specific assays : Compare effects in cardiomyocytes (hiPSC-derived) vs. DRG neurons using voltage-sensitive dyes .
- Chimeric channel constructs : Swap domains between NaV1.5 and NaV1.7 to isolate critical regions for selectivity .
- Single-molecule imaging : Track this compound binding dynamics in live cells via TIRF microscopy .
Methodological Considerations
Q. How should researchers address variability in functional assays when testing this compound’s efficacy across different cell lines?
- Answer : Standardize protocols by:
- Cell line validation : Use authenticated lines (e.g., HEK293-NaV1.5 from ATCC) with consistent passage numbers.
- Internal controls : Include veratridine or tetrodotoxin as positive/negative controls in each experiment .
- Statistical rigor : Apply ANOVA with post-hoc corrections for multi-group comparisons; report effect sizes and confidence intervals .
Q. What analytical frameworks are recommended for integrating conflicting data on this compound’s therapeutic potential?
- Identify the dominant factor (e.g., binding affinity vs. metabolic stability) driving observed discrepancies.
- Prioritize experiments that isolate variables (e.g., pharmacokinetic studies in knock-in models).
- Use meta-analysis tools (e.g., RevMan) to synthesize preclinical data while accounting for study heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
